molecular formula C12H12FNO B14498190 {1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol CAS No. 64630-48-4

{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol

Cat. No.: B14498190
CAS No.: 64630-48-4
M. Wt: 205.23 g/mol
InChI Key: UMGAWYWPPNWBBV-UHFFFAOYSA-N
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Description

{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a fluorophenyl group attached to the pyrrole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol can be achieved through various methods. One common approach involves the condensation of 2-fluorobenzylamine with pyrrole-2-carboxaldehyde under acidic conditions, followed by reduction of the resulting imine to yield the desired product. Another method involves the use of 2-fluorobenzyl chloride and pyrrole in the presence of a base, such as sodium hydride, to form the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of {1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

64630-48-4

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]methanol

InChI

InChI=1S/C12H12FNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(14)9-15/h1-7,15H,8-9H2

InChI Key

UMGAWYWPPNWBBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2CO)F

Origin of Product

United States

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